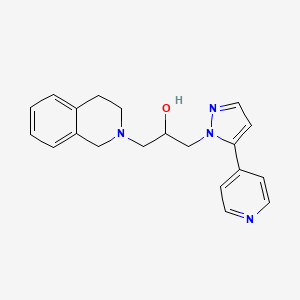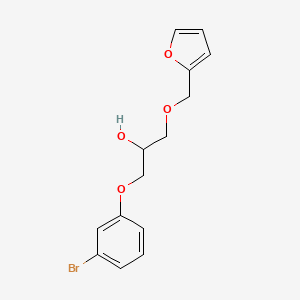
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as BTE and is a member of the triazole family. BTE has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of BTE is not fully understood. However, it has been suggested that BTE inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that BTE disrupts the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
BTE has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells. ROS are known to play a role in cancer development and progression. BTE has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. In addition, BTE has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using BTE in lab experiments is its low toxicity. BTE has been found to be relatively non-toxic to normal cells. Another advantage is its stability. BTE is stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of using BTE is its solubility. BTE is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of BTE. One of the directions is the development of BTE-based drugs for the treatment of cancer and fungal infections. Another direction is the study of the potential side effects of BTE. Although BTE has been found to be relatively non-toxic, more studies are needed to fully understand its safety profile. In addition, the mechanism of action of BTE needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, BTE is a chemical compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BTE has shown promise in the treatment of cancer and fungal infections, and more studies are needed to fully understand its potential applications.
合成法
BTE can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-bromobenzyl alcohol with 1,2,4-triazole in the presence of a base. The reaction takes place at room temperature and results in the formation of BTE. Another method involves the reaction of 3-bromoanisole with 1,2,4-triazole in the presence of a base. The yield of BTE using this method is higher than the first method.
科学的研究の応用
BTE has been shown to have potential in scientific research applications. One of the most promising applications is in the field of cancer research. BTE has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another potential application is in the treatment of fungal infections. BTE has been found to have antifungal properties, and it has been shown to be effective against several fungal species.
特性
IUPAC Name |
1-(3-bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTORIIXLDIRTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)